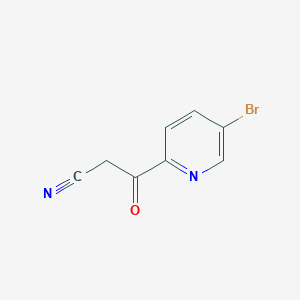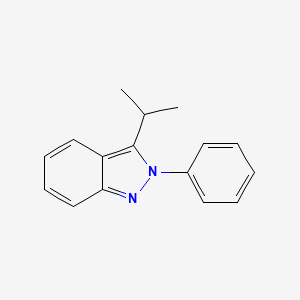
2H-Indazole, 3-(1-methylethyl)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Indazole, 3-(1-methylethyl)-2-phenyl- is a heterocyclic aromatic organic compound. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications. The structure of this compound includes an indazole core with a phenyl group at the second position and an isopropyl group at the third position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Indazole, 3-(1-methylethyl)-2-phenyl- can be achieved through several methods. One common approach involves the cyclization of ortho-substituted hydrazines with appropriate aldehydes or ketones under acidic or basic conditions. Another method includes the nitrosation of indoles followed by cyclization.
Industrial Production Methods: In industrial settings, the synthesis of indazole derivatives often involves the use of metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce various substituents onto the indazole core. The reaction conditions typically involve the use of solvents like dimethylformamide or toluene, and bases such as potassium carbonate.
Types of Reactions:
Oxidation: Indazole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of indazole derivatives can lead to the formation of dihydroindazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indazole-3-carboxylic acids, while reduction can produce dihydroindazoles.
Aplicaciones Científicas De Investigación
2H-Indazole, 3-(1-methylethyl)-2-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2H-Indazole, 3-(1-methylethyl)-2-phenyl- involves its interaction with specific molecular targets. Indazole derivatives are known to inhibit certain enzymes, such as kinases, by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The pathways involved often include signal transduction pathways that regulate cell growth and proliferation.
Comparación Con Compuestos Similares
- 2H-Indazole, 2-methyl-3-(1-methylethyl)-
- 2H-Indazole, 2-(1,1-dimethylethyl)-3-(1-methylethyl)-
Comparison: Compared to other similar compounds, 2H-Indazole, 3-(1-methylethyl)-2-phenyl- is unique due to its specific substitution pattern. The presence of both a phenyl group and an isopropyl group on the indazole core can influence its chemical reactivity and biological activity. This unique structure may result in different interactions with molecular targets and distinct biological effects.
Propiedades
Número CAS |
75379-01-0 |
|---|---|
Fórmula molecular |
C16H16N2 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
2-phenyl-3-propan-2-ylindazole |
InChI |
InChI=1S/C16H16N2/c1-12(2)16-14-10-6-7-11-15(14)17-18(16)13-8-4-3-5-9-13/h3-12H,1-2H3 |
Clave InChI |
MJACGXYGAMUORH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C2C=CC=CC2=NN1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(5-amino-1-benzyltriazol-4-yl)methylamino]-2-oxoacetate](/img/structure/B14006745.png)
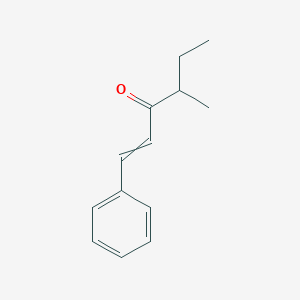
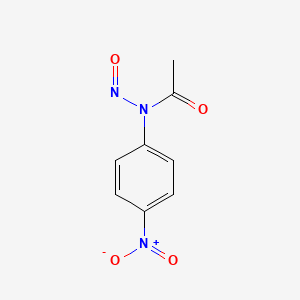
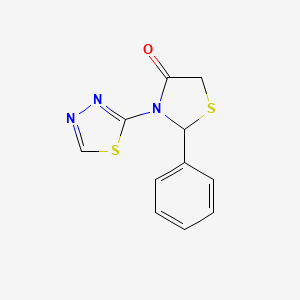
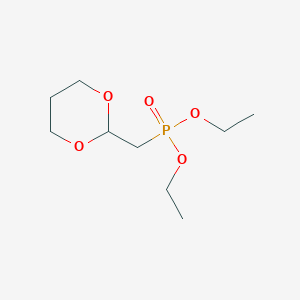



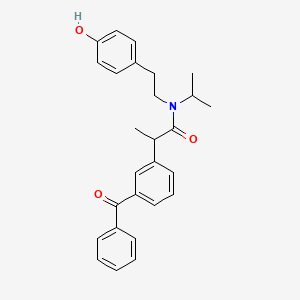
![Methyl 3-[7-(2-methoxy-2-oxoethyl)-2,3-dihydro-1h-indol-1-yl]propanoate](/img/structure/B14006781.png)
![N~1~-(2-Aminoethyl)-N~2~-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14006793.png)
![Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate](/img/structure/B14006795.png)
